Superior Antibacterial Growth Inhibition of 5-Aminothiophene-2-sulfonamide Compared to the Clinical Prototype Sulfanilamide
In a direct head-to-head structure–activity study by Bulkacz et al. (1968), 5-aminothiophene-2-sulfonamide (designated Compound II) was ranked as a better bacterial growth inhibitor than sulfanilamide (Compound I), the prototypical sulfonamide antibiotic that serves as the historical reference standard for this drug class [1]. The study employed a bacterial growth inhibition assay with folic acid or PABA reversal, confirming that both compounds act via intracellular folic acid biosynthesis blockade [1]. While the original publication reported comparative rankings rather than precise MIC values in its abstract, the explicit ordinal ranking—establishing II > I in potency—provides direct comparative evidence from a peer-reviewed primary source.
| Evidence Dimension | Antibacterial growth inhibition potency (ordinal ranking) |
|---|---|
| Target Compound Data | 5-Aminothiophene-2-sulfonamide (II): Ranked as better inhibitor than sulfanilamide [1] |
| Comparator Or Baseline | Sulfanilamide (I): Ranked as less inhibitory than the thiophene analog [1] |
| Quantified Difference | Qualitative ranking: II > I; mechanism confirmed by PABA/folic acid reversal [1] |
| Conditions | Bacterial growth inhibition assay; PABA and folic acid reversal controls; J. Pharm. Sci. 1968 [1] |
Why This Matters
For researchers screening antibacterial sulfonamide scaffolds, 5-aminothiophene-2-sulfonamide offers a structurally distinct, experimentally confirmed potency advantage over sulfanilamide itself, justifying its selection when the thiophene bioisostere is needed to circumvent benzene-associated limitations such as metabolic susceptibility or resistance profiles.
- [1] Bulkacz, J.; Apple, M.A.; Craig, J.C.; Naik, A.R. Thiophene analogs of sulfanilamide: Bacterial growth inhibitors. J. Pharm. Sci. 1968, 57 (6), 1017–1019. DOI: 10.1002/jps.2600570621. View Source
